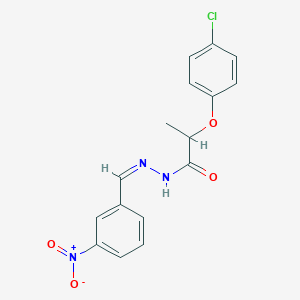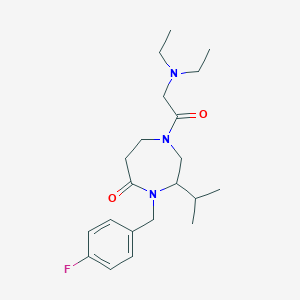![molecular formula C14H21NO2 B5398046 N-[1-(4-methoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5398046.png)
N-[1-(4-methoxyphenyl)propyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methoxyphenyl)propyl]-2-methylpropanamide, commonly known as Mephenoxalone, is a synthetic compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. Mephenoxalone has been studied for its potential use in scientific research, particularly in the field of neuroscience, due to its unique mechanism of action.
Wirkmechanismus
Mephenoxalone enhances the activity of GABA receptors by binding to a specific site on the receptor known as the benzodiazepine site. This results in an increase in the opening of chloride ion channels, leading to an influx of chloride ions into the neuron and hyperpolarization of the membrane potential. This hyperpolarization leads to a decrease in the firing rate of the neuron, resulting in an overall decrease in neuronal excitability.
Biochemical and Physiological Effects:
Mephenoxalone has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. This can result in a number of effects, including sedation, muscle relaxation, and anticonvulsant activity.
Vorteile Und Einschränkungen Für Laborexperimente
Mephenoxalone has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It has a unique mechanism of action that makes it useful for studying the role of GABAergic neurotransmission in the brain. However, one limitation of using Mephenoxalone in lab experiments is that its effects can be difficult to interpret due to its complex mechanism of action and the fact that it can interact with other neurotransmitter systems in the brain.
Zukünftige Richtungen
There are several future directions for research on Mephenoxalone. One area of interest is the potential use of Mephenoxalone as a treatment for neurological disorders such as epilepsy and anxiety disorders. Another area of interest is the development of new compounds that target the GABAergic system in the brain, potentially leading to the development of new treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Mephenoxalone and its interactions with other neurotransmitter systems in the brain.
Synthesemethoden
Mephenoxalone can be synthesized by reacting 4-methoxyphenylpropylamine with 2-methylpropanoyl chloride in the presence of a base like sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Mephenoxalone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a unique mechanism of action, which involves the modulation of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the excitability of neurons in the brain. Mephenoxalone enhances the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)propyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-13(15-14(16)10(2)3)11-6-8-12(17-4)9-7-11/h6-10,13H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVMUVCUKJPQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5397976.png)


![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5397990.png)
![4-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile dihydrochloride](/img/structure/B5397999.png)

![7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398012.png)
![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5398020.png)
![5-ethyl-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5398025.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5398037.png)
![5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methylthio)pyrimidine](/img/structure/B5398044.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398049.png)
![1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5398064.png)